Azoture de benzoyle

Vue d'ensemble

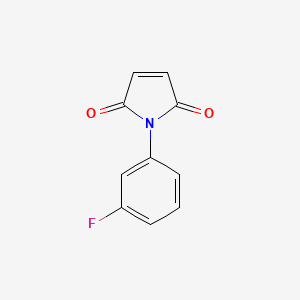

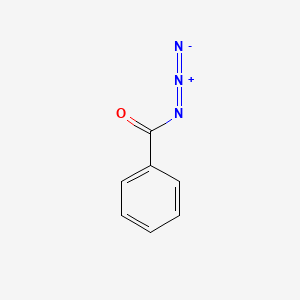

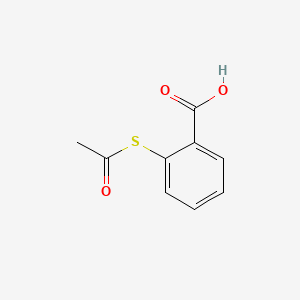

Description

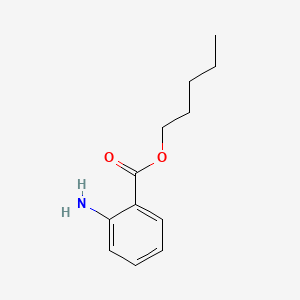

Benzoyl azide is an organic compound with the molecular formula C₇H₅N₃O. It is a member of the azide family, characterized by the presence of the azide functional group (-N₃). Benzoyl azide is known for its reactivity and is used in various chemical synthesis processes. It is a colorless to pale yellow liquid and is sensitive to heat and shock, making it a compound that requires careful handling.

Applications De Recherche Scientifique

Benzoyl azide has several applications in scientific research:

Mécanisme D'action

Target of Action

Benzoyl azide primarily targets carbon atoms in organic compounds, particularly those in electron-rich heteroarenes . It acts as a nucleophile, a species that donates an electron pair to form a chemical bond .

Mode of Action

Benzoyl azide interacts with its targets through a process known as nucleophilic acyl substitution . In this process, the azide ion (N3-) attacks the carbonyl carbon of the target molecule, forming a tetrahedral intermediate. This intermediate then collapses, reforming the carbonyl and displacing the leaving group . This results in the formation of acyl azides .

Biochemical Pathways

The action of benzoyl azide affects the benzoyl-CoA pathway . This pathway is involved in the anaerobic metabolism of aromatic compounds . Benzoyl azide can also participate in the Staudinger reaction , where it reacts with trivalent phosphorus compounds to generate corresponding aza-ylides .

Result of Action

The action of benzoyl azide results in the formation of various products depending on the reaction conditions. For instance, it can participate in the formation of 1,2,3-triazoles , which are aromatic and stable . It can also contribute to the synthesis of hetero-aromatic amides under certain conditions .

Action Environment

The action, efficacy, and stability of benzoyl azide are influenced by several environmental factors. For instance, the presence of a polar aprotic solvent such as DMSO can facilitate its nucleophilic substitution reactions . Additionally, the use of a photocatalyst and visible light can enable the C-H amidation of electron-rich heteroarenes .

Analyse Biochimique

Biochemical Properties

Benzoyl azide, like other azides, can participate in various biochemical reactions. It can serve as a precursor to amines . The azide ion is an extremely good nucleophile, capable of forming C-N bonds in nucleophilic substitution reactions . This property allows benzoyl azide to interact with various enzymes, proteins, and other biomolecules, although the specific nature of these interactions can vary widely depending on the context.

Cellular Effects

This disruption can lead to the suppression of fungal growth , suggesting that benzoyl azide might have similar effects on certain types of cells.

Molecular Mechanism

The molecular mechanism of benzoyl azide involves its azide functional group. In SN2 reactions, primary and secondary alkyl halides and sulfonates are readily displaced by the azide ion, resulting in alkyl azides . This reaction can be used to introduce a nitrogen-containing group into a molecule . The azide ion can also be reduced to primary amines, liberating nitrogen in the process .

Temporal Effects in Laboratory Settings

In laboratory settings, benzoyl azide, like other azides, must be handled with care due to its potential instability . It’s important to store benzoyl azide below room temperature and in the dark to prevent decomposition

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzoyl azide can be synthesized through several methods. One common method involves the reaction of benzoyl chloride with sodium azide in an organic solvent such as acetonitrile or dimethyl sulfoxide. The reaction typically proceeds at room temperature and yields benzoyl azide along with sodium chloride as a by-product .

Industrial Production Methods: In an industrial setting, benzoyl azide is produced using similar methods but on a larger scale. The process involves careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors can enhance the safety and efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: Benzoyl azide undergoes various chemical reactions, including:

Substitution Reactions: Benzoyl azide can participate in nucleophilic substitution reactions, where the azide group is replaced by other nucleophiles.

Reduction Reactions: It can be reduced to benzylamine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Curtius Rearrangement: Benzoyl azide can undergo the Curtius rearrangement to form isocyanates, which can further react to form amines or ureas.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Curtius Rearrangement: Heat or the presence of a Lewis acid catalyst.

Major Products:

Substitution: Various substituted benzoyl derivatives.

Reduction: Benzylamine.

Curtius Rearrangement: Isocyanates and subsequently amines or ureas.

Comparaison Avec Des Composés Similaires

Benzyl Azide: Similar to benzoyl azide but with a benzyl group instead of a benzoyl group.

Acyl Azides: A broader category that includes benzoyl azide and other azides with acyl groups.

Aryl Azides: Compounds with an azide group attached to an aromatic ring.

Uniqueness of Benzoyl Azide: Benzoyl azide is unique due to its specific reactivity and the ability to undergo the Curtius rearrangement efficiently. This makes it a valuable intermediate in organic synthesis, particularly in the formation of isocyanates and subsequent products .

Propriétés

IUPAC Name |

benzoyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O/c8-10-9-7(11)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHUABJTDFXYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00206944 | |

| Record name | Benzoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

582-61-6 | |

| Record name | Benzoyl azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=582-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl azide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00206944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 582-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzoyl azide?

A1: Benzoyl azide is represented by the molecular formula C₇H₅N₃O, with a molecular weight of 147.13 g/mol.

Q2: What spectroscopic data is available for characterizing benzoyl azide?

A2: Benzoyl azide can be characterized using various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Offers insights into the compound's structure and bonding environment, particularly useful for identifying and characterizing intermediates formed during reactions. []

Q3: How does benzoyl azide react to form isocyanates?

A3: Benzoyl azide readily undergoes thermal or photochemical Curtius rearrangement, a process involving the loss of nitrogen gas (N₂) and rearrangement to form the corresponding isocyanate, phenyl isocyanate. [, , , ]

Q4: Can benzoyl azide form other products besides isocyanates through rearrangement?

A4: Yes, while phenyl isocyanate is the major product, research has shown that small amounts of phenyl cyanate (Ph-O-CN) can also form during the photochemical rearrangement of benzoyl azide. []

Q5: How does the presence of substituents on the benzene ring affect the reactivity of benzoyl azide?

A5: Substituents significantly influence the reactivity of benzoyl azide in reactions like the Curtius rearrangement. Studies on substituted benzoyl azides revealed that electron-withdrawing groups generally decrease the reaction rate, while electron-donating groups tend to increase it. [, ]

Q6: Can benzoyl azide act as a nitrene precursor?

A6: Yes, benzoyl azide serves as a precursor to benzoylnitrene, a highly reactive intermediate. Upon photolysis, benzoyl azide decomposes to generate benzoylnitrene. [, , , , ]

Q7: What is notable about the reactivity of benzoylnitrene generated from benzoyl azide?

A7: Benzoylnitrene exhibits electrophilic reactivity and can insert into C-H bonds. It demonstrates stereospecificity, as observed in its insertion into tertiary C-H bonds of cis- and trans-1,4-dimethylcyclohexanes. [, , ]

Q8: How is benzoyl azide used in the synthesis of heterocycles?

A8: Benzoyl azide, through the generation of benzoylnitrene, facilitates the synthesis of heterocyclic compounds:

- Oxazolines: Photolysis of benzoyl azide in the presence of cyclic enol ethers yields oxazolines via stereoselective cycloaddition reactions. []

- Oxindoles and Spirooxindoles: Visible light sensitization of benzoyl azide enables cascade cyclization reactions with N-phenylmethacrylamides, leading to the formation of oxindoles and spirooxindoles. []

Q9: How is benzoyl azide employed in the synthesis of primary amides?

A9: A novel application involves using benzoyl azide in a tandem aminocarbonylation reaction. A polymer-supported terpyridine–palladium(II) complex catalyzes the reaction of aryl iodides with sodium azide (NaN₃) and carbon monoxide (CO) to yield benzoyl azides in situ. Subsequent reduction of these benzoyl azides under the same reaction conditions leads to the formation of primary aryl amides. []

Q10: Can benzoyl azide be used for ligation reactions in polymer chemistry?

A10: Yes, benzoyl azide has shown promise in photochemical ligation processes for polymer modification: * Cross-linking Polymerization: Benzoyl azide, upon irradiation, generates isocyanates in situ. These isocyanates react with hydroxyl groups in the presence of a base like DABCO, forming urethane linkages and enabling cross-linking polymerization. [] * Polymer Chain-End Functionalization: The photoinduced isocyanate generation from benzoyl azide can also be utilized for functionalizing polymer chain ends containing hydroxyl groups. [] * Surface Modification: This photochemical ligation strategy extends to surface modifications, allowing for the attachment of benzoyl azide-derived moieties onto materials like silica and graphene oxide. []

Q11: How has computational chemistry been employed in understanding benzoyl azide chemistry?

A11: Computational methods, particularly Density Functional Theory (DFT) calculations, have proven invaluable in studying benzoyl azide and related compounds:

- Decomposition Pathway: DFT calculations provided insights into the decomposition pathways of formyl azide, a related compound, and helped explain why its experimental generation has been challenging. []

- Tautomerism Studies: DFT calculations were employed to investigate the effect of substituents on the cyclic-open tautomerism of 5-phenyl-1,2,3,4-oxatriazole and its conversion to the corresponding aroyl azide. The results highlighted the influence of substituents on the energy barrier and the spontaneity of the reaction. []

- Photochemistry of Benzoyl Azide: Computational studies, including those at the MP2(full)/6-31G* level, have been instrumental in understanding the photochemistry of benzoyl azide, specifically the formation of benzoylnitrene and its subsequent reactions. []

Q12: What safety precautions should be taken when handling benzoyl azide?

A12: Benzoyl azide, like many azides, should be handled with caution:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5h-indeno[1,2-c]pyridazine](/img/structure/B1618221.png)